

Characterization of Tris(4-bromophenyl)amine: A Technical Guide

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Compound of Interest

Compound Name: *Tris(4-bromophenyl)amine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Tris(4-bromophenyl)amine**, with a focus on its Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented to facilitate its application in research and development.

Core Data: NMR Spectroscopic Analysis

The structural elucidation of **Tris(4-bromophenyl)amine** is routinely achieved using ^1H and ^{13}C NMR spectroscopy. The following tables summarize the key quantitative NMR data obtained in deuterated chloroform (CDCl_3), a common solvent for this analysis.

Table 1: ^1H NMR Spectral Data of Tris(4-bromophenyl)amine in CDCl_3

Signal	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
A	7.32 - 7.37	Doublet	8.84	6H	Ar-H (ortho to N)
B	6.90 - 6.94	Doublet	8.84	6H	Ar-H (meta to N)

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the spectrometer frequency and sample concentration.[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data of Tris(4-bromophenyl)amine in CDCl_3

Carbon	Chemical Shift (ppm)
C-N	145.9
C-Br	117.0
C-H (ortho to N)	132.8
C-H (meta to N)	125.5

Note: The assignments are based on the expected electronic environment of the carbon atoms in the molecule.

Experimental Protocols

Synthesis of Tris(4-bromophenyl)amine via Bromination of Triphenylamine

A standard method for the synthesis of **Tris(4-bromophenyl)amine** involves the electrophilic bromination of triphenylamine.[\[2\]](#)

Materials:

- Triphenylamine (1.0 eq)
- Bromine (3.0 - 3.3 eq)
- Chloroform (anhydrous)
- Ethanol
- Water

Procedure:

- Dissolve triphenylamine in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of bromine in chloroform to the cooled triphenylamine solution over a period of 30-60 minutes with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the product.
- Collect the solid product by vacuum filtration and wash it with cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform/ethanol.^[2]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

- Accurately weigh approximately 10-20 mg of the purified **Tris(4-bromophenyl)amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

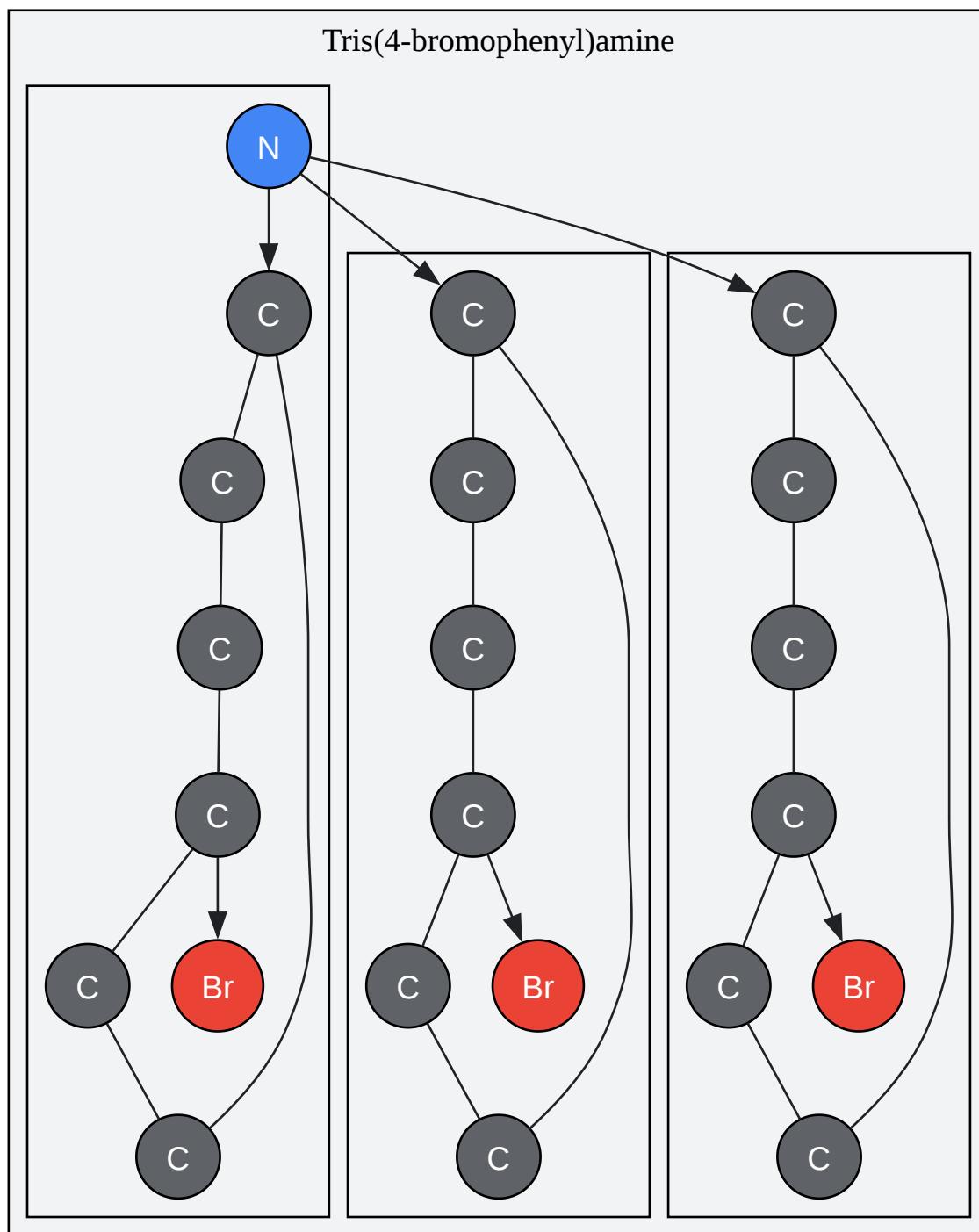
^1H and ^{13}C NMR Data Acquisition:

A standard protocol for acquiring ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz spectrometer is as follows:

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, depending on sample concentration).
 - Temperature: 298 K.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.

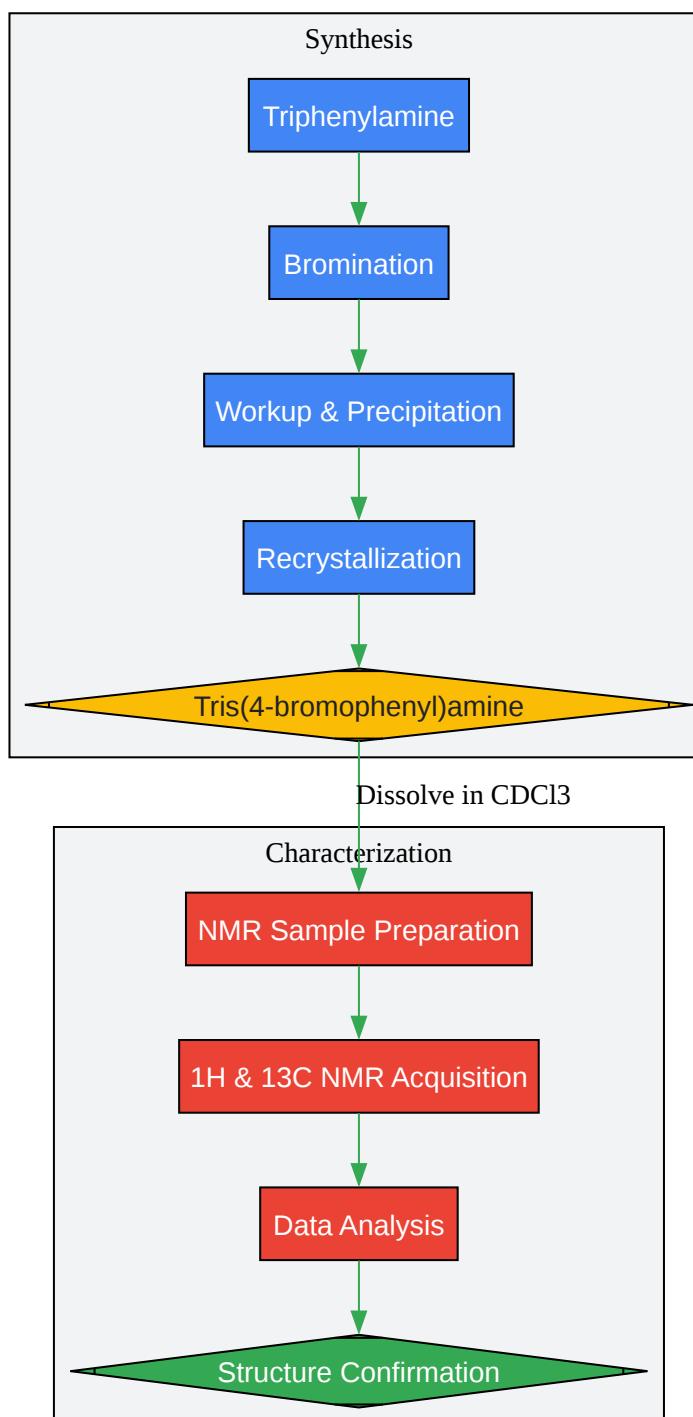
Visualizations

Molecular Structure of Tris(4-bromophenyl)amine



Caption: Molecular structure of **Tris(4-bromophenyl)amine**.

Experimental Workflow for Characterization



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Caption: Workflow for synthesis and NMR characterization.

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References

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